molecular formula C9H16OS B13182833 3-(Cyclopentylsulfanyl)cyclobutan-1-ol

3-(Cyclopentylsulfanyl)cyclobutan-1-ol

Cat. No.: B13182833
M. Wt: 172.29 g/mol
InChI Key: MVOVWPWUKAJUAR-UHFFFAOYSA-N
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Description

3-(Cyclopentylsulfanyl)cyclobutan-1-ol is a chemical compound with the molecular formula C₉H₁₆OS It is characterized by a cyclobutane ring substituted with a cyclopentylsulfanyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentylsulfanyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with cyclopentylthiol in the presence of a base. The reaction proceeds through the formation of a thioketal intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and the reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced manufacturing technologies could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylsulfanyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The cyclopentylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(Cyclopentylsulfanyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism by which 3-(Cyclopentylsulfanyl)cyclobutan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The cyclopentylsulfanyl group can modulate the compound’s reactivity and binding affinity, while the cyclobutane ring provides structural rigidity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol: A simpler analog with only a hydroxyl group attached to the cyclobutane ring.

    Cyclopentylmethanol: Contains a cyclopentyl group attached to a methanol moiety.

    Cyclopentylthiol: Features a cyclopentyl group attached to a thiol group.

Uniqueness

3-(Cyclopentylsulfanyl)cyclobutan-1-ol is unique due to the combination of a cyclobutane ring, a cyclopentylsulfanyl group, and a hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C9H16OS

Molecular Weight

172.29 g/mol

IUPAC Name

3-cyclopentylsulfanylcyclobutan-1-ol

InChI

InChI=1S/C9H16OS/c10-7-5-9(6-7)11-8-3-1-2-4-8/h7-10H,1-6H2

InChI Key

MVOVWPWUKAJUAR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SC2CC(C2)O

Origin of Product

United States

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